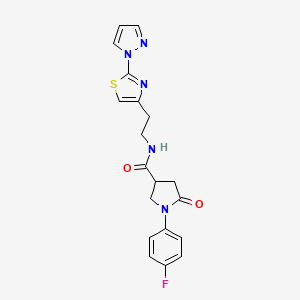![molecular formula C15H15F3N4OS B2917311 N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide CAS No. 1775410-79-1](/img/structure/B2917311.png)
N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to “N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide” can be characterized using various methods . For instance, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” can be characterized using various spectroscopic techniques, including HNMR, CNMR, FTIR, and MS. X-ray diffraction studies provide detailed insights into the crystal structure.Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” can be complex. For example, oxidative desulfurization-fluorination reaction is a useful synthetic tool to introduce a trifluoromethyl group into a molecule .Future Directions
The future directions for research on “N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. The trifluoromethyl group is often used in pharmaceuticals, suggesting potential applications in drug design and development . Additionally, new synthetic methods could be developed to more efficiently introduce the trifluoromethyl group into various molecules .
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4OS/c16-15(17,18)12-7-13(20-9-19-12)22-4-1-11(2-5-22)21-14(23)10-3-6-24-8-10/h3,6-9,11H,1-2,4-5H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIVLCCKOYXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-1-[(3,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2917228.png)
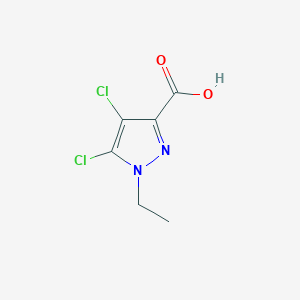
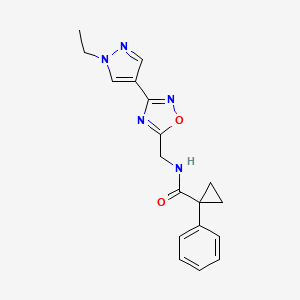
![2-(2-ethoxy-2-oxoethyl)sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2917232.png)
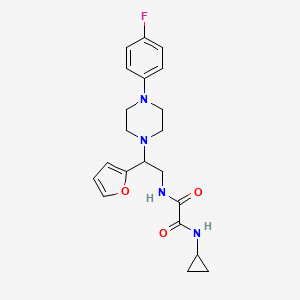
![2-{1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2917238.png)
![5-isopropyl-N-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2917241.png)

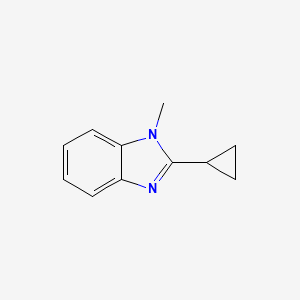

![(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2917248.png)
![4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2917249.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2917250.png)
